

experimental protocol for N-Phenylmethanesulfonamide synthesis

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Compound of Interest

Compound Name: *N*-Phenylmethanesulfonamide

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Application Note: Synthesis of N-Phenylmethanesulfonamide

Introduction

N-Phenylmethanesulfonamide is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial building block for introducing the phenylsulfonamide moiety into more complex molecules.[1] This compound has been investigated for potential antimicrobial and antitumor properties.[1] This application note provides a detailed experimental protocol for the synthesis of **N-Phenylmethanesulfonamide**, outlining the reaction conditions, purification, and characterization.

Chemical Properties

N-Phenylmethanesulfonamide is a white to light beige crystalline powder.[2][3] It is sparingly soluble in water and stable under normal laboratory conditions.[1]

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO ₂ S	[1][2][4]
Molecular Weight	171.22 g/mol	[2][4]
Melting Point	93-97 °C	[2]
Appearance	White to light beige crystalline powder	[2][3]
CAS Number	1197-22-4	[1][2][5]

Experimental Protocol

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Amount	Moles
Aniline	93.13	250 g	2.68
Pyridine	79.10	233.2 g	2.95
Methanesulfonyl chloride	114.55	319.6 g	2.79
Methylene chloride	-	1.25 L	-
2N Sodium hydroxide	-	4 x 1 L	-
Concentrated Hydrochloric acid	-	As needed	-

Procedure:

The synthesis of **N-Phenylmethanesulfonamide** is achieved through the reaction of aniline with methanesulfonyl chloride in the presence of pyridine as a base.[5]

- Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of methylene chloride.[5]

- Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. To this cooled solution, add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise, ensuring the temperature is maintained at 0°C.[5]
- Reaction: After the addition is complete, stir the resulting solution at 0°C for approximately 30 minutes. Then, allow the reaction mixture to warm to ambient temperature and continue stirring for about 16 hours.[5]
- Extraction: Transfer the mixture to a separatory funnel and extract it four times with 1 L of 2N aqueous sodium hydroxide. Combine the aqueous extracts.[5]
- Washing: Wash the combined aqueous layer with 1 L of methylene chloride to remove any remaining organic impurities.[5]
- Precipitation: Cool the aqueous layer to approximately 0°C in an ice bath and acidify with concentrated hydrochloric acid until the pH reaches about 1. A precipitate will form.[5]
- Isolation and Drying: Collect the precipitate by filtration and dry it thoroughly to obtain the final product, **N-Phenylmethanesulfonamide**. [5]

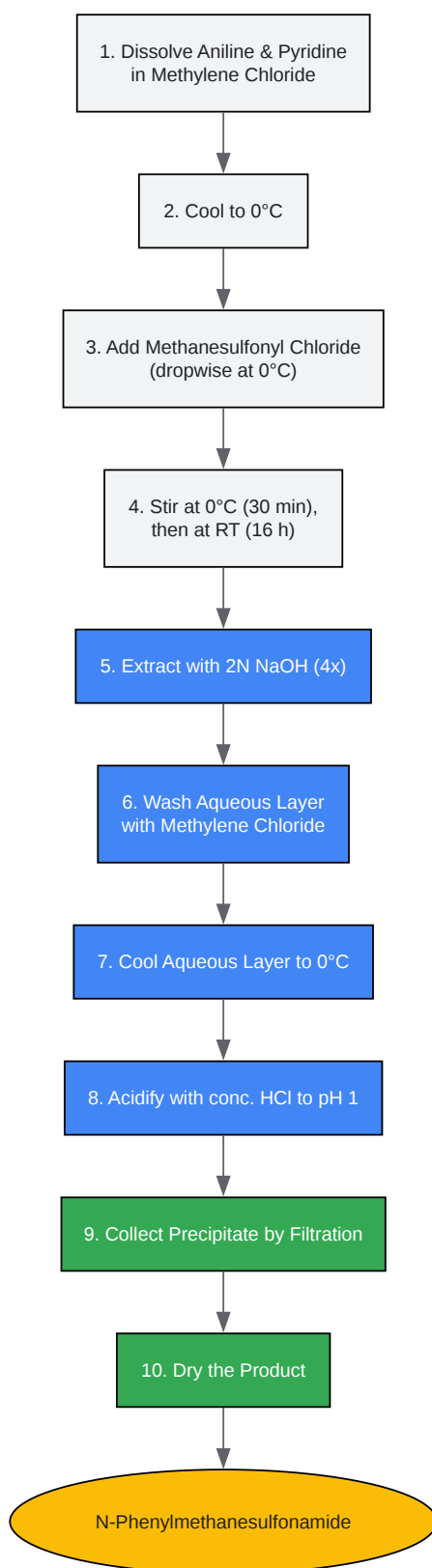
Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
- Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.
- Aniline is toxic and readily absorbed through the skin.
- Pyridine is flammable and has a strong, unpleasant odor.
- Avoid contact with skin and eyes.[1] If skin irritation occurs, seek medical advice.[1] If in eyes, rinse cautiously with water for several minutes.[1]

Storage

Store **N-Phenylmethanesulfonamide** in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[1\]](#)

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **N-Phenylmethanesulfonamide**.

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